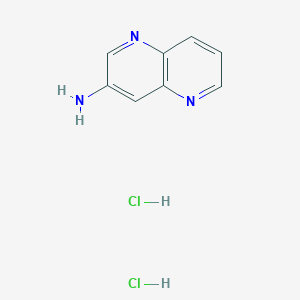

1,5-Naphthyridin-3-amine;dihydrochloride

Description

Electrophilic Substitution Reactions on the 1,5-Naphthyridine (B1222797) Ring

Electrophilic substitution on the 1,5-naphthyridine ring, much like in pyridine (B92270) and quinoline (B57606), typically involves the donation of the nitrogen lone pair to an electrophile. nih.gov

The nitrogen atoms in the 1,5-naphthyridine ring act as nucleophiles and can react with a variety of electrophilic reagents. nih.gov This reactivity allows for the introduction of various functional groups onto the nitrogen atoms.

N-Alkylation: Alkyl halides readily react with 1,5-naphthyridines to form N-alkylsubstituted products. nih.gov This reaction often proceeds through a quaternary salt intermediate, which then undergoes base-induced elimination of a hydrogen halide. nih.gov For instance, the alkylation of a 1,5-naphthyridine derivative with 2-bromoethanol (B42945) in the presence of cesium carbonate yields the corresponding N-alkylated product. nih.gov Similarly, 1,5-naphthyridine-2,6-dione can be dialkylated using 1-bromooctane. nih.gov

N-Functionalization: The nucleophilic nature of the nitrogen in the 1,5-naphthyridine ring has been exploited to create libraries of compounds. nih.gov For example, tetrahydro-1,5-naphthyridines can be reacted with a wide array of electrophiles such as isocyanates, tosyl halides, and epoxides to modify the pyridine ring. nih.gov

Table 1: Examples of N-Alkylation and N-Functionalization Reactions of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,5-Naphthyridine derivative | 2-bromoethanol, Cs2CO3 | N-alkylated 1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-bromooctane | N,N'-dialkylated 1,5-naphthyridinone | nih.gov |

| Tetrahydro-1,5-naphthyridine | Isocyanates, tosyl halides, epoxides | N-functionalized tetrahydro-1,5-naphthyridines | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a significant transformation for functionalizing the 1,5-naphthyridine core, particularly when leaving groups like halogens are present. nih.govresearchgate.net

Amination: Halogenated 1,5-naphthyridine derivatives can undergo nucleophilic aromatic substitution (SNA r) with various amines. nih.govnih.gov For example, a chlorinated 1,5-naphthyridine can react with ammonium (B1175870) hydroxide (B78521) at high temperatures in a sealed tube to produce the corresponding amino derivative. nih.gov Microwave-assisted reactions have also been employed to facilitate the substitution of halogens with different amines. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides another route to 2-amino-1,5-naphthyridine derivatives. nih.gov

Other Nucleophilic Substitutions: Besides amines, other nucleophiles can displace leaving groups on the 1,5-naphthyridine ring. For instance, triflate and tosyl groups can be substituted by amines to yield functionalized 1,5-naphthyridine compounds. nih.gov Additionally, the reaction of a substituted 1,5-naphthyridine with potassium diphenylphosphanide, followed by oxidation, can introduce a diphenylphosphoryl group. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions on 1,5-Naphthyridine Derivatives

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Chlorinated 1,5-naphthyridine | Ammonium hydroxide | Amination | Amino-1,5-naphthyridine | nih.gov |

| Halogenated 1,5-naphthyridine | Various amines (microwave-assisted) | Amination | Alkylamino substituted 1,5-naphthyridines | nih.gov |

| Triflate/Tosyl substituted 1,5-naphthyridine | Amines | Amination | Functionalized amino-1,5-naphthyridines | nih.gov |

| Substituted 1,5-naphthyridine | Potassium diphenylphosphanide, H2O2 | Phosphorylation | 1,5-Naphthyridine with diphenylphosphoryl group | nih.gov |

Oxidation Reactions

The 1,5-naphthyridine ring system can undergo oxidation reactions, particularly at the nitrogen atoms and on partially reduced rings. nih.govresearchgate.net

N-Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.gov These N-oxides are valuable intermediates as they can facilitate subsequent electrophilic and nucleophilic additions at the 2- and 4-positions of the ring. nih.gov

Aromatization: Tetrahydro- and decahydro-1,5-naphthyridines can be oxidized to the fully aromatic 1,5-naphthyridine. nih.gov This dehydrogenation can be achieved using various oxidizing agents at high temperatures, such as selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or through catalytic methods. nih.gov For example, visible-light photoredox catalysis combined with cobalt catalysis can achieve the acceptorless dehydrogenation of a tetrahydro-1,5-naphthyridine to its aromatic counterpart at ambient temperature. nih.gov

Table 3: Oxidation Reactions of 1,5-Naphthyridine Derivatives

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | Oxidizing agent | 1,5-Naphthyridine N-oxide | nih.gov |

| 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) | Selenium at 320 °C or DDQ at high temp. | 1,5-Naphthyridine | nih.gov |

| Tetrahydro-1,5-naphthyridine | Ru-(bpy)3Cl2·6H2O, Co(dmgH)2PyCl, visible light | Aromatic 1,5-Naphthyridine | nih.gov |

Reduction Reactions

Reduction of the 1,5-naphthyridine ring can lead to partially or fully saturated derivatives. nih.govresearchgate.net

Catalytic hydrogenation of 1,5-naphthyridine using palladium on charcoal in ethanol (B145695) typically yields the corresponding 1,2,3,4-tetrahydro-derivative. researchgate.net The use of platinum oxide in an acidic solution can lead to the formation of a mixture of cis- and trans-decahydro-1,5-naphthyridine. researchgate.net Another method involves the use of sodium and ethanol to prepare decahydro-1,5-naphthyridines. researchgate.net

Table 4: Reduction Reactions of 1,5-Naphthyridine

| Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | Palladium on charcoal, Ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | researchgate.net |

| 1,5-Naphthyridine | Platinum oxide, Acid | cis- and trans-Decahydro-1,5-naphthyridine | researchgate.net |

| 1,5-Naphthyridine | Sodium, Ethanol | Decahydro-1,5-naphthyridine | researchgate.net |

Metalation Reactions

Metalation of the 1,5-naphthyridine ring allows for the introduction of various functional groups through subsequent reactions with electrophiles. nih.govresearchgate.net Deprotometalation followed by amination has been reported as a synthetic route for introducing amino groups onto the 1,5-naphthyridine skeleton. nih.gov

Side Chain Modifications and Derivatization Strategies

Substituents on the 1,5-naphthyridine ring can be chemically transformed to introduce new functionalities. nih.govresearchgate.net

Hydrolysis of Esters: 1,5-Naphthyridine-3-carboxylates can be hydrolyzed to the corresponding carboxylic acids. nih.gov These carboxylic acids, as well as the parent esters, can then be converted into amides. nih.gov

Modifications of Alkyl Groups: A 2-methyl group on a 1,5-naphthyridine ring has been modified in a multi-step synthesis to produce a 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, which is a key intermediate for the preparation of other complex molecules. nih.gov

Functionalization of Amino Groups: The amino group of 1,5-naphthyridin-3-amine (B84271) and its derivatives can be further functionalized. For example, N-alkylation of the amino side chain is a common strategy to introduce various alkyl groups. nih.gov

Table 5: Side Chain Modifications of 1,5-Naphthyridine Derivatives

| Starting Material | Reaction Type | Product | Reference |

|---|---|---|---|

| 1,5-Naphthyridine-3-carboxylate | Hydrolysis | 1,5-Naphthyridine-3-carboxylic acid | nih.gov |

| 1,5-Naphthyridine-3-carboxylate/acid | Amidation | 1,5-Naphthyridine-3-carboxamide | nih.gov |

| 2-Methyl-3-methoxy-1,5-naphthyridine | Multi-step modification | 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde | nih.gov |

| Amino-substituted 1,5-naphthyridine | N-alkylation | N-alkylamino-substituted 1,5-naphthyridine | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-naphthyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.2ClH/c9-6-4-8-7(11-5-6)2-1-3-10-8;;/h1-5H,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMRGFQNQZMKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)N=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1,5 Naphthyridin 3 Amine and Its Derivatives

Formation of Metal Complexes with 1,5-Naphthyridine (B1222797) Ligands

The nitrogen atoms within the 1,5-naphthyridine ring system possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.gov This property has been extensively utilized to construct a variety of mono- and polynuclear metal complexes with unique structural and electronic properties. researchgate.net The 1,5-naphthyridine core can be functionalized to create bidentate, tridentate, or bridging ligands, allowing for precise control over the architecture of the resulting metal assemblies. researchgate.netacs.org

Research has demonstrated the versatility of 1,5-naphthyridine derivatives in coordinating with a range of transition metals. For instance, new bidentate and tridentate ligands have been synthesized from the 1,5-naphthyridine molecule using methods like Stille coupling and Friedländer condensation. acs.org These ligands have been successfully used to prepare heteroleptic mononuclear and dinuclear Ruthenium(II) complexes. researchgate.netacs.org In these dinuclear complexes, the 1,5-naphthyridine unit acts as a linker between the metal centers, although communication between the metals appears somewhat less efficient compared to pyrazine-based linkers. researchgate.net

Dinucleating ligands based on the 1,8-naphthyridine (B1210474) scaffold, a structural isomer of 1,5-naphthyridine, have been shown to bind two first-row transition metals in close proximity. escholarship.org This design mimics the active sites of metalloenzymes and metal oxide surfaces. escholarship.org A series of dinuclear and tetranuclear complexes with metals like cobalt, copper, and zinc have been synthesized using the ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.org These complexes feature pseudo-octahedral geometries around the metal centers with metal-metal distances ranging from 2.7826(5) to 3.2410(11) Å. rsc.org

Silver(I) complexes with 1,5-naphthyridine have also been prepared, demonstrating good antibacterial activity. mdpi.com Additionally, dinuclear gold(III) complexes using 1,5-naphthyridine as a bridging ligand have been synthesized and studied for their stability and interaction with DNA. researchgate.net The development of unsymmetrical naphthyridine ligands has further enabled the selective synthesis of heterobimetallic complexes, showcasing the power of ligand design in creating complex coordination compounds. escholarship.org

| Metal Center | 1,5-Naphthyridine-Based Ligand | Complex Type | Key Findings/Properties | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Bidentate and tridentate ligands derived from 2-chloro-, 4-chloro-, or 2,6-dichloro-1,5-naphthyridine | Mono- and Dinuclear | 1,5-Naphthyridine acts as a linker; electronic communication between metal centers is observed. | researchgate.netacs.org |

| Silver(I) | 1,5-Naphthyridine | Coordination Polymer | Complexes [Ag(NO3)(1,5-naph)]n, [Ag(CF3COO)(1,5-naph)]n, and [Ag(CF3SO3)(1,5-naph)]n show good antibacterial activity. | mdpi.com |

| Gold(III) | 1,5-Naphthyridine (bridging ligand) | Dinuclear | Synthesized to study stability and DNA binding properties as a potential antitumor agent. | researchgate.net |

| First-Row Transition Metals (Co, Cu, Zn, etc.) | 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | Dinuclear and Tetranuclear | Ligand enforces pseudo-octahedral geometries with varying metal-metal distances. | rsc.org |

Polymerization Studies of 1,5-Naphthyridine Derivatives

The incorporation of the electron-deficient 1,5-naphthyridine unit into polymer backbones has led to the development of new semiconducting and conjugated materials with interesting optoelectronic properties. nih.govacs.org These polymers are typically synthesized through cross-coupling reactions, where halogenated 1,5-naphthyridine derivatives are reacted with suitable comonomers. nih.gov

One notable example is the synthesis of poly[1,5-naphthyridine-(3-hexylthiophene)], a semiconducting polymer. nih.gov This material was prepared via a Suzuki-Miyaura cross-coupling reaction between 2,6-dibromo-1,5-naphthyridine (B3266353) and 3-hexylthiophene-2,5-diboronic ester, using both conventional heating and microwave assistance. nih.gov The resulting polymer is part of a class of materials explored for applications in organic electronics.

Another significant polymer is Poly(1,5-naphthyridine-2,6-diyl), which possesses a highly extended and electron-withdrawing π-conjugation system. acs.org This polymer was synthesized via an organometallic coupling reaction involving 2,6-dichloro-1,5-naphthyridine. Its optical and electrochemical properties have been investigated, highlighting its potential as an electron-accepting material. acs.org

More recently, innovative naphthyridinedione (NTD)-based conjugated polymers have been designed for use in polymer solar cells. rsc.org For example, the polymer PNTD4T-2FB, which contains 1,4-difluorobenzene (B165170) units, was developed to achieve a high absorption coefficient and controlled crystallinity. These properties are crucial for fabricating high-efficiency, thickness-tolerant solar cell devices. rsc.org The synthesis of these advanced polymers often involves the preparation of suitable intermediates, such as 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, which can then undergo further coupling reactions to build the polymer chain. nih.gov

| Polymer | Monomers | Polymerization Method | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Poly[1,5-naphthyridine-(3-hexylthiophene)] | 2,6-Dibromo-1,5-naphthyridine and 3-hexylthiophene-2,5-diboronic ester | Suzuki-Miyaura cross-coupling | Semiconducting polymer. | nih.gov |

| Poly(1,5-naphthyridine-2,6-diyl) | 2,6-Dichloro-1,5-naphthyridine | Organometallic coupling | Electron-withdrawing π-conjugated system; potential electron-accepting material. | acs.org |

| PNTD4T-2FB | Naphthyridinedione (NTD)-based monomer and a 1,4-difluorobenzene derivative | Cross-coupling (unspecified) | High absorption coefficient, controlled crystallinity; for high-efficiency polymer solar cells. | rsc.org |

| Indolo-naphthyridine-dione Thiophene (B33073) Polymers | Indolo-naphthyridine-dione and thiophene derivatives | Cross-coupling (unspecified) | Small band gaps (~1.2 eV), high crystallinity, high n-type mobility (>3 cm² V⁻¹ s⁻¹). | acs.org |

Spectroscopic and Advanced Analytical Characterization of 1,5 Naphthyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental data for 1,5-Naphthyridin-3-amine (B84271) is not widely published, its spectral characteristics can be predicted based on the known effects of its constituent functional groups and data from analogous naphthyridine structures. rsc.orgnih.govmdpi.comresearchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the naphthyridine core are influenced by the electron-withdrawing effects of the ring nitrogens and the electron-donating effects of the amine group. Protons on the same ring as the amine (H2, H4) will be the most affected. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature. libretexts.org The addition of D₂O would cause the amine signal to disappear due to proton-deuterium exchange, a useful method for confirming its presence. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule's asymmetric structure. The chemical shifts are dictated by the hybridization and electronic environment of each carbon. Carbons bonded directly to nitrogen atoms (C2, C4a, C5a, C7, C8a) will appear at lower field (higher ppm values). The carbon atom bearing the amine group (C3) would be significantly shielded compared to its unsubstituted counterpart.

Predicted NMR data based on analogous structures.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |

| H2 | ~8.5 - 8.8 | C2 | ~145 - 150 |

| H4 | ~7.0 - 7.3 | C3 | ~125 - 130 |

| H6 | ~8.9 - 9.2 | C4 | ~110 - 115 |

| H7 | ~7.5 - 7.8 | C4a | ~148 - 152 |

| H8 | ~8.6 - 8.9 | C6 | ~150 - 155 |

| NH₂ | Variable (broad) | C7 | ~120 - 125 |

| C8 | ~135 - 140 | ||

| C8a | ~140 - 145 |

Mass Spectrometry (MS) (e.g., LC-MS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1,5-Naphthyridin-3-amine (C₈H₇N₃), the monoisotopic mass is 145.0640 Da. sigmaaldrich.com

In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 146.0718. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

The fragmentation pattern in mass spectrometry provides valuable structural information. For the 1,5-naphthyridine (B1222797) core, fragmentation often involves the sequential loss of neutral molecules like hydrogen cyanide (HCN) from the pyridine (B92270) rings, a characteristic feature observed in the mass spectrum of the parent 1,5-naphthyridine. nist.gov The presence of the amine group introduces additional fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or related radicals.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | C₈H₇N₃⁺• | 145.06 | Molecular ion (in EI-MS) |

| [M+H]⁺ | C₈H₈N₃⁺ | 146.07 | Protonated molecule (in ESI-MS) |

| [M-HCN]⁺• | C₇H₆N₂⁺• | 118.05 | Loss of hydrogen cyanide from the naphthyridine ring |

| [M-2HCN]⁺• | C₆H₅N⁺• | 91.04 | Sequential loss of a second hydrogen cyanide molecule |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,5-Naphthyridin-3-amine is expected to show characteristic absorption bands for its primary aromatic amine and aromatic ring systems. mdpi.com

Key expected absorptions include:

N-H Stretching: As a primary amine (R-NH₂), it should exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com

N-H Bending: A characteristic scissoring vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected to produce a strong band in the 1335-1250 cm⁻¹ range. libretexts.org

Aromatic Ring Vibrations: The spectrum will also feature sharp peaks corresponding to C-H stretching on the aromatic ring (above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3500 - 3300 (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 |

| C=C and C=N Ring Stretch | Aromatic Ring | 1600 - 1450 |

| C-N Stretch | Aromatic Amine | 1335 - 1250 |

X-ray Crystallography for Structural Elucidation of Naphthyridine Complexes and Binding Modes

The two nitrogen atoms at the 1- and 5-positions of the naphthyridine ring are geometrically constrained from binding to the same metal center, making the scaffold an excellent bridging ligand for constructing polynuclear metal complexes. researchgate.netunito.it X-ray diffraction studies on these complexes have provided critical insights into their structure and binding modes.

Coordination with Metal Ions: 1,5-Naphthyridine derivatives have been shown to form complexes with various metals, including chromium, silver, and zirconium. researchgate.netmdpi.com Crystal structures reveal that the naphthyridine unit can act as a bridge between two metal ions, facilitating the formation of supramolecular architectures held together by strong hydrogen bonds. researchgate.net For instance, a chromium(III) complex was characterized as having layers of [Cr(C₂O₄)₂(H₂O)₂]⁻ anions sandwiched between layers of 1,5-naphthyridine cations. researchgate.net

Binding to Biological Targets: In medicinal chemistry, crystallography is used to understand how naphthyridine-based inhibitors bind to the active sites of proteins. For example, the X-ray crystal structure of a substituted 1,5-naphthyridine derivative was determined in complex with the human ALK5 kinase enzyme, confirming the binding mode that was predicted by docking studies and guiding further drug design. nih.gov These studies are crucial for understanding structure-activity relationships.

Computational and Theoretical Investigations of 1,5 Naphthyridine 3 Amine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic properties of naphthyridine systems. These calculations are instrumental in understanding various molecular characteristics, from fundamental properties like basicity to the prediction of spectroscopic behavior. ias.ac.inias.ac.in DFT methods have been successfully applied to calculate proton affinities, polarizabilities, ionization energies, and to perform detailed analyses of orbital interactions for polycyclic aromatic nitrogen heterocyclics, including the 1,5-naphthyridine (B1222797) scaffold. researchgate.net

The basicity of naphthyridines is a key feature governed by the availability of the lone pair electrons on the nitrogen atoms. DFT calculations are employed to quantify this property by determining proton affinities (PA). researchgate.net For 1,5-naphthyridines, the presence of two nitrogen atoms within the fused ring system leads to significant charge delocalization. This delocalization lessens the mutual electronic effects of the nitrogen atoms, which in turn decreases their individual proton affinities compared to simpler pyridine (B92270) systems. researchgate.net

The basicity of an amine is fundamentally linked to the reactivity and stability of the lone pair on the nitrogen atom. libretexts.org Factors such as hybridization and electronic effects significantly influence this property. libretexts.orgmasterorganicchemistry.com In aromatic heterocyclic amines like 1,5-naphthyridine, the nitrogen atoms are typically sp² hybridized. The greater s-character in sp² orbitals, compared to sp³ hybridized nitrogen in aliphatic amines, draws the lone pair closer to the nucleus, reducing its availability to bond with a proton and thus lowering the basicity. libretexts.org

| Factor | Effect on Basicity | Relevance to 1,5-Naphthyridine-3-amine |

|---|---|---|

| Hybridization | sp³ > sp² > sp. Basicity decreases with increasing s-character. masterorganicchemistry.com | The nitrogen atoms in the naphthyridine rings are sp² hybridized, which contributes to a lower basicity compared to aliphatic amines. libretexts.org |

| Electron Delocalization | Delocalization of the nitrogen lone pair into a π-system decreases basicity. masterorganicchemistry.com | In the 1,5-naphthyridine system, charge delocalization across the two rings weakens the basicity at each nitrogen. researchgate.net |

| Inductive Effects | Electron-withdrawing groups decrease basicity. | The second nitrogen atom acts as an electron-withdrawing group, reducing the basicity of the other. |

DFT calculations are also utilized to determine the polarizability of 1,5-naphthyridine and its analogues, providing insight into how their electron clouds respond to an external electric field. researchgate.net This property is crucial for understanding non-linear optical (NLO) properties and intermolecular interactions. The electronic structure of naphthyridine derivatives, characterized by extensive π-conjugation, gives rise to interesting photophysical behaviors. Theoretical studies support experimental spectroscopic data, such as assigning electronic absorption bands to specific π→π* transitions within the molecule. ias.ac.inias.ac.in

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net By transforming the calculated wavefunctions into a set of localized "natural" orbitals, NBO analysis provides a chemically intuitive picture of bonding. wisc.eduwisc.edu

| NBO Output | Description | Chemical Insight Provided |

|---|---|---|

| Natural Atomic Charges | Calculates the net charge on each atom. researchgate.net | Identifies electrophilic and nucleophilic centers. |

| Orbital Occupancies | Determines the number of electrons in each NBO (bonding, antibonding, lone pair). researchgate.net | Reveals deviations from the ideal Lewis structure and indicates electron delocalization. |

| Stabilization Energies (E(2)) | Quantifies the energy of donor-acceptor (hyperconjugative) interactions between filled and empty orbitals. researchgate.netwisc.edu | Measures the energetic significance of charge delocalization and its contribution to molecular stability. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org

For 1,5-naphthyridine analogues, FMO analysis reveals that the electron density of the HOMO and LUMO is often distributed across the π-conjugated system of the fused rings. ias.ac.in The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. malayajournal.org A small HOMO-LUMO gap generally indicates high chemical reactivity and suggests that charge transfer can occur readily within the molecule, which is a key factor for potential optoelectronic applications. ias.ac.inmalayajournal.org The energies and distributions of these orbitals are fundamental to understanding the π→π* transitions observed in their electronic absorption spectra. ias.ac.in

| Parameter | Definition | Significance for Optoelectronic Properties |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). malayajournal.org | Indicates molecular stability and corresponds to the energy of the lowest electronic transition. A smaller gap often correlates with higher reactivity and longer wavelength absorption. |

First Principles Molecular Dynamics (FPMD) Simulations

First-principles molecular dynamics (FPMD) is a powerful simulation technique that follows the real-time dynamics of atoms and electrons in a system. nih.gov Unlike classical molecular dynamics, the forces acting on the atoms are calculated "from first principles" using quantum mechanics, typically DFT. This allows for the simulation of chemical processes like bond breaking and formation.

FPMD simulations have been applied to 1,5-naphthyridine derivatives to study their dynamic behavior. For example, simulations of 1,5-naphthyridine-2,6-diol showed that N-H···O interactions were strong enough to facilitate proton transfer events, leading the molecules to preferentially arrange into a single-layer structure. nih.gov Such simulations provide crucial insights into how these molecules behave in condensed phases and how their structure influences their dynamic properties.

Molecular Recognition and Hydrogen Bonding Prediction

Theoretical studies are also used to predict how 1,5-naphthyridine derivatives engage in molecular recognition, primarily through hydrogen bonding. nih.gov Hydrogen bonding (HB) is a critical interaction in biological systems and materials science. Computational models can predict the strength and geometry of these bonds.

For the 1,5-naphthyridine ring, theoretical analyses have shown that the hydrogen bond basicity of its nitrogen atoms is lower than that of quinoline (B57606) and isoquinoline. nih.gov This is consistent with the proton affinity calculations, where the delocalized electronic structure reduces the electron-donating ability of the individual nitrogen atoms. Despite this, the specific placement of hydrogen bond donors and acceptors on the naphthyridine scaffold allows for the design of potent and selective receptors for various guest molecules. mdpi.com

Tautomerism Studies

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a crucial phenomenon in heterocyclic chemistry, as the predominant tautomeric form can significantly influence a molecule's biological activity and physical properties. For amino-substituted N-heterocycles like 1,5-Naphthyridin-3-amine (B84271), the primary equilibrium to consider is between the amino and imino forms.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of tautomers. These studies typically involve optimizing the molecular geometries of all possible tautomers and calculating their relative energies. For instance, a DFT study on 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile revealed that the amine tautomer is the dominant form in the gas phase. researchgate.net Similarly, investigations into other naphthyridine derivatives, such as 2,7-disubstituted 1,8-naphthyridines, have utilized DFT and Gauge-Independent Atomic Orbital (GIAO) calculations alongside NMR spectroscopy to elucidate their structures, finding that diamino tautomers are present in the solid state. rsc.orgresearchgate.net

For 1,5-Naphthyridin-3-amine, two principal tautomers can be considered: the canonical amino form and the imino form. The equilibrium between these forms involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.

Table 1: Potential Tautomers of 1,5-Naphthyridin-3-amine

| Tautomer Name | Chemical Structure | Description |

|---|---|---|

| 1,5-Naphthyridin-3-amine |  |

The canonical aromatic amine form. |

Theoretical calculations for analogous compounds like 2-amino-4-methylpyridine (B118599) show that the canonical amino structure is significantly more stable (by 13.60 kcal/mol) than its imine counterparts. researchgate.netnih.gov The barrier to proton transfer is often computationally determined to understand the kinetics of the tautomerization process. researchgate.netnih.gov Experimental techniques such as IR spectroscopy have also been used to confirm the predominance of a specific tautomer; for example, 1-amino-3-oxo-2,7-naphthyridines were shown to exist solely in the lactam (amide) form in the solid state. mdpi.com These studies underscore the importance of both computational and experimental approaches in determining the stable form of naphthyridine derivatives.

In Silico ADME Prediction Methodologies for Naphthyridine Derivatives

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. In silico methodologies provide rapid and cost-effective means to predict these pharmacokinetic parameters for novel compounds like naphthyridine derivatives. These computational tools evaluate drug-likeness and potential liabilities based on the molecule's structure.

A common starting point is the assessment of Lipinski's "Rule of Five," which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. Web-based platforms like SwissADME are widely used to calculate these and other crucial physicochemical descriptors. orientjchem.org

Key ADME parameters and the methodologies used to predict them include:

Pharmacokinetics and Drug-Likeness: Predictions are made based on a compound's structural fingerprints and comparison to known drugs. Parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with P-glycoprotein (P-gp), a key efflux transporter. bohrium.com The "BOILED-Egg" model is a popular graphical method that visualizes a compound's predicted GI absorption and BBB penetration. bohrium.com

Topological Polar Surface Area (TPSA): TPSA is calculated as the sum of surfaces of polar atoms in a molecule. It is a strong predictor of drug transport properties, such as intestinal absorption and BBB penetration. nih.gov Generally, compounds with a TPSA value below 140 Ų are more likely to have good cell permeability. bohrium.com

Bioavailability: This is often predicted using a combination of factors including TPSA and adherence to Lipinski's rules. The SwissADME tool provides a "Bioavailability Score" based on these inputs. orientjchem.orgbohrium.com

These computational models allow researchers to screen libraries of naphthyridine derivatives, prioritizing those with favorable predicted ADME profiles for synthesis and further experimental testing. nih.govnih.gov

Table 2: Common In Silico ADME Parameters and Their Significance

| Parameter | Prediction Methodology | Significance in Drug Development |

|---|---|---|

| Molecular Weight (MW) | Sum of atomic weights | Influences diffusion and absorption; values <500 Da are preferred (Lipinski's Rule). |

| Lipophilicity (logP) | Calculated partition coefficient | Affects solubility, permeability, and metabolism; values <5 are preferred (Lipinski's Rule). |

| H-Bond Donors/Acceptors | Count of N-H, O-H bonds / N, O atoms | Influences solubility and receptor binding; counts <5 (donors) and <10 (acceptors) are preferred. |

| TPSA | Sum of fragment-based contributions | Predicts intestinal absorption and BBB penetration; lower values suggest better permeability. |

| GI Absorption | Statistical models based on physicochemical properties | Indicates the likelihood of a drug being absorbed from the gut into the bloodstream. |

Investigation of Structure-Charge Transport Relationships in Crystalline Materials

The unique electronic properties of π-conjugated systems like 1,5-naphthyridines make them promising candidates for use in organic electronic devices. The efficiency of these devices is heavily dependent on the charge transport characteristics of the material in its solid, crystalline state. Computational modeling is a key methodology for investigating the relationship between the crystal packing of these molecules and their ability to transport charge.

A comprehensive theoretical analysis of the charge transfer properties of 1,5-naphthyridine-based materials, specifically those substituted with thiophene (B33073), has been reported. This research employs bespoke model systems to understand and quantitatively predict charge mobility. The findings suggest that these materials tend to self-assemble in the solid state into one-dimensional stacking motifs.

These stacking arrangements are crucial as they create "charge propagation channels" that facilitate the movement of charge carriers (electrons or holes) through the material. The effectiveness of these channels is characterized by:

Large Wavefunction Overlap: The degree to which the molecular orbitals of adjacent molecules in the crystal lattice overlap. Greater overlap typically leads to higher charge mobility.

Thermal Integrity: The stability of the crystal packing and charge transport pathways at operational temperatures.

The computational results indicate that thiophene-substituted naphthyridine crystalline materials form highly sought-after charge propagation channels with significant wavefunction overlap and good thermal integrity. These properties suggest that naphthyridine-based materials have the potential to be high-performing organic semiconductors, possibly outperforming some currently used alternatives. This type of theoretical work is vital for guiding the molecular design and synthesis of novel charge transfer mediators that exploit the unique chemistry of the naphthyridine core.

Table 3: Key Concepts in Structure-Charge Transport Relationships

| Concept | Description | Relevance to 1,5-Naphthyridine Materials |

|---|---|---|

| π-Conjugated System | A system of connected p-orbitals with delocalized electrons in a molecule. | The aromatic 1,5-naphthyridine core is a π-conjugated system, forming the basis for its electronic properties. |

| Crystal Packing | The specific arrangement of molecules in a solid-state crystal lattice. | Dictates intermolecular distances and orbital overlap, which directly control charge transport efficiency. |

| 1D Stacking Motif | An arrangement where molecules are stacked in one-dimensional columns. | This motif, observed in thiophene-substituted naphthyridines, creates effective pathways for charge movement. |

| Charge Mobility | A measure of how quickly a charge carrier can move through a material under an electric field. | A key performance metric for organic semiconductors; computational models aim to predict this value. |

| Wavefunction Overlap | The spatial overlap of electron wavefunctions between adjacent molecules. | Larger overlap facilitates easier "hopping" of charge between molecules, leading to higher mobility. |

Applications in Academic Research

Role in Medicinal Chemistry Research

The unique structural properties of the 1,5-naphthyridine (B1222797) core make it a privileged scaffold for the synthesis of novel therapeutic agents. chemimpex.com Researchers utilize this compound as a foundational structure to develop inhibitors for various enzymes and to study interactions with biological macromolecules. chemimpex.comresearchgate.net

Mechanistic Studies of Biological Activities in Vitro

Derivatives of the 1,5-naphthyridine scaffold have been extensively studied to elucidate their mechanisms of action at the molecular and cellular levels. These investigations have revealed their ability to inhibit specific enzymes, interact with DNA, and modulate critical cellular pathways.

The 1,5-naphthyridine structure has proven to be a versatile template for designing potent and selective inhibitors of various key molecular targets implicated in disease.

ALK5 Inhibition : A series of novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). acs.orgnih.gov Optimization of initial screening hits led to the development of aminothiazole and pyrazole (B372694) derivatives with significant inhibitory activity. acs.org For example, specific compounds demonstrated potent inhibition of ALK5 autophosphorylation in in vitro assays. researchgate.netacs.org Another potent and orally active ALK5 inhibitor, EW-7197 (also known as Vactosertib), targets the ATP binding site of the TGF-β type I receptor, thereby inhibiting the downstream signaling pathway. nih.gov

| Compound Type | Target | IC50 | Reference |

| 1,5-Naphthyridine aminothiazole derivative (15) | ALK5 | 6 nM | researchgate.netacs.org |

| 1,5-Naphthyridine pyrazole derivative (19) | ALK5 | 4 nM | researchgate.netacs.org |

| EW-7197 (Vactosertib) | ALK5 | ≤10 nM | nih.govmedchemexpress.com |

Topoisomerase I and II Inhibition : Fused 1,5-naphthyridine derivatives have shown notable activity as inhibitors of topoisomerases, which are crucial enzymes involved in managing DNA topology. mdpi.comencyclopedia.pub Dibenzo[c,h] nih.govencyclopedia.pubnaphthyridinediones were specifically designed as Topoisomerase I (Top1) inhibitors. nih.govnih.gov These compounds are thought to function as "poisons" by stabilizing the complex between the topoisomerase enzyme and DNA, which prevents the re-ligation of the DNA strand and leads to cell death. mdpi.commdpi.com Certain benzo[b] nih.govencyclopedia.pubnaphthyridine derivatives have demonstrated cytotoxicity and inhibitory activity against both Topoisomerase I and Topoisomerase II. mdpi.comencyclopedia.pub

| Compound Class | Target | Activity | Reference |

| Benzo[b] nih.govencyclopedia.pubnaphthyridine II | Topoisomerase II | Noticeable cytotoxicity against HL-60 and HeLa cells | mdpi.com |

| 7-chloro-2-methoxy-N-(p-tolyl)benzo[b] nih.govencyclopedia.pubnaphthyridin-10-amine | Topoisomerase I | Inhibits Top1 activity at 100 µM | encyclopedia.pub |

| Dibenzo[c,h] nih.govencyclopedia.pubnaphthyridinediones | Topoisomerase I | Designed as Top1 inhibitors | nih.govnih.gov |

Protein Kinase Inhibition : The naphthyridine scaffold has been employed to develop inhibitors for various protein kinases beyond ALK5. A novel 2,6-naphthyridine (B1209661) was identified as a dual inhibitor of protein kinase C (PKC) and protein kinase D (PKD). nih.gov Furthermore, a series of aryl(1-arylamino)ethyl,1,5-naphthyridine derivatives were found to selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ). nih.gov In another study, a benzo[h] nih.govnih.govnaphthyridin-2(1H)-one derivative, known as Torin2, was developed as a highly potent and selective mTOR inhibitor, a key kinase in the PI3K/AKT/mTOR signaling pathway. mit.edu

| Compound Class | Target | Activity (EC50/IC50) | Reference |

| 2,6-Naphthyridine derivative | PKC/PKD | Pan-PKD inhibitors with 1000-fold selectivity over PKC | nih.gov |

| Aryl(1-arylamino)ethyl,1,5-naphthyridine | PI3Kδ | Selective inhibitors | nih.gov |

| Torin2 (benzo[h] nih.govnih.govnaphthyridin-2(1H)-one) | mTOR | 0.25 nM (cellular EC50) | mit.edu |

Some 1,5-naphthyridine derivatives exert their biological effects through direct interaction with DNA. The mechanism of action for certain topoisomerase inhibitors involves intercalation, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. mdpi.com For instance, a benzo[b] nih.govencyclopedia.pubnaphthyridine derivative has been shown to bind with calf thymus DNA. encyclopedia.pub This binding stabilizes the DNA-topoisomerase cleavage complex, ultimately inhibiting the enzyme's function. mdpi.commdpi.com

By targeting key proteins, 1,5-naphthyridine derivatives can modulate complex cellular pathways that are fundamental to cell proliferation and survival.

Cell Cycle Arrest : Several natural products containing the 1,5-naphthyridine core can halt the cell division cycle. nih.gov The alkaloid aaptamine (B1664758) induces G1 cell cycle arrest by decreasing the levels of cyclin-dependent kinases (CDK2, CDK4) and cyclins (Cyclin D1, Cyclin E). nih.gov Another derivative, canthin-6-one, has been observed to cause cell cycle arrest at both the G0/G1 and G2 phases in leukemia cells. nih.gov The interruption of the cell cycle is a key strategy in cancer research, and these findings highlight the potential of the 1,5-naphthyridine scaffold in this area. mdpi.com

Angiogenesis Inhibition : The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth. Research has shown that canthin-6-one, a 1,5-naphthyridine alkaloid, can reduce the production of Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a key signaling protein that stimulates angiogenesis.

Telomerase Inhibition : Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its inhibition is a target for anti-cancer therapies. Studies on a dimeric 2-amino-1,8-naphthyridine derivative have demonstrated that it can bind to human telomeric DNA sequences. nih.gov This binding induces a significant conformational change in the DNA and inhibits the ability of telomerase to elongate the telomere. nih.gov Small molecules that stabilize G-quadruplex structures within telomeric DNA are known to be potent inhibitors of telomerase. nih.gov

The biological activity of 1,5-naphthyridine derivatives is rooted in their specific interactions with macromolecules.

Enzymes : X-ray crystallography studies have provided detailed insights into how these inhibitors bind to their target enzymes. For example, the crystal structure of a 1,5-naphthyridine pyrazole derivative (compound 19) in complex with human ALK5 reveals key interactions within the ATP-binding site. researchgate.netacs.org The nitrogen atom at position 5 (N5) of the 1,5-naphthyridine ring interacts with the backbone of histidine-283, while the attached pyrazole ring forms hydrogen bonds with aspartate-351 and lysine-232, anchoring the inhibitor in place. acs.org

DNA : As previously mentioned, planar fused 1,5-naphthyridine systems can interact directly with DNA. encyclopedia.pub This interaction is fundamental to their role as topoisomerase poisons, where they stabilize the ternary complex formed by the enzyme and DNA, leading to irreversible DNA damage. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Naphthyridine Scaffolds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the naphthyridine scaffold, extensive SAR studies have been conducted to guide the design of more effective derivatives. rsc.orgresearchgate.net

In the development of ALK5 inhibitors, SAR studies guided the modification of an initial screening hit, leading to the identification of aminothiazole and pyrazole derivatives of 1,5-naphthyridine with significantly improved potency. researchgate.netacs.org

For a series of 1,6-naphthyridine-based c-Met kinase inhibitors, a comprehensive SAR analysis determined that specific substitutions at various positions were essential for high potency. rsc.org Key findings indicated the necessity of an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl (B1604629) group at the N-3 position, and the introduction of a 4′-carboxamide phenoxy group at the C-5 position to significantly enhance inhibitory activity. rsc.org

SAR exploration of 8-hydroxy-1,6-naphthyridines as antileishmanial agents revealed that the 8-hydroxyl group was critical for activity, as its removal or methylation resulted in a loss of potency. nih.gov

These studies demonstrate how systematic modifications to the core naphthyridine structure and its substituents can fine-tune the biological activity profile of the resulting compounds. frontiersin.orgresearchgate.net

Design and Synthesis of Naphthyridine-Based Compound Libraries for Target Screening

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized for the creation of compound libraries aimed at biological target screening. encyclopedia.pubresearchgate.net Its rigid, planar structure and the specific orientation of its nitrogen atoms provide a versatile framework for developing molecules with diverse biological activities. Researchers leverage this core to synthesize libraries of compounds for screening against various therapeutic targets, including protein kinases and topoisomerases. nih.govresearchgate.net

The synthesis of these libraries often begins with functionalized 1,5-naphthyridine cores, which are then diversified through various chemical reactions. A common strategy involves nucleophilic aromatic substitution (SNAr) on halogenated 1,5-naphthyridine precursors. For instance, 4-chloro-1,5-naphthyridine (B1297630) can be reacted with a range of amines to introduce diverse substituents at the C4 position, a method used to generate potential inhibitors for enzymes like DYRK1A. nih.gov Another powerful technique is the Suzuki cross-coupling reaction, where bromo-substituted naphthyridines are coupled with various boronic acids to introduce aryl or heteroaryl groups, expanding the chemical space of the library. nih.govresearchgate.net

These synthetic approaches allow for the systematic modification of the 1,5-naphthyridine core, enabling the exploration of structure-activity relationships (SAR). By creating a large and diverse collection of related compounds, researchers can efficiently screen for "hits"—molecules that exhibit a desired biological effect—and subsequently optimize them into potent and selective drug candidates. science.gov For example, libraries of 2,8-disubstituted-1,5-naphthyridine analogues have been synthesized and evaluated for their potential as antiplasmodial agents. nih.gov

Catalysis

Design and Application as Ligands for Metal-Based Catalysts (e.g., Rhodium, Iridium, Ruthenium, Copper, Nickel Complexes)

The 1,5-naphthyridine framework serves as an effective ligand in coordination chemistry due to its two nitrogen donor atoms. A key structural feature is that the nitrogen atoms are geometrically constrained and cannot bind to the same metal center, making the 1,5-naphthyridine unit an excellent bridging ligand for constructing dinuclear or polynuclear metal complexes. nih.govresearchgate.net This property has been exploited in the design of catalysts involving metals such as ruthenium, rhodium, and copper. mdpi.comrsc.org

The synthesis of these metal complexes typically involves reacting a functionalized 1,5-naphthyridine ligand with a suitable metal precursor. For example, 2-(pyridin-2-yl)benzo[b] encyclopedia.pubrsc.orgnaphthyridine has been used as a ligand to prepare ruthenium, rhodium, and palladium complexes to study their electrochemical behavior. mdpi.com Similarly, new bidentate and tridentate ligands incorporating the 1,5-naphthyridine core have been synthesized and complexed with ruthenium(II) precursors like [Ru(bpy-d(8))(2)Cl(2)] to form heteroleptic mono- and dinuclear complexes. researchgate.net Copper complexes, such as a dicopper complex [Cu2(μ-Cl)2(PNNN)] featuring a phosphino (B1201336) pyridyl 1,8-naphthyridine (B1210474) ligand, have also been reported. rsc.org

The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the naphthyridine ring. Protonation of a remote, uncomplexed nitrogen atom in the ligand can lead to a red-shifting of the complex's absorption band. researchgate.net The electrochemical properties of dinuclear complexes, particularly the degree of electronic communication between the metal centers, can be evaluated through techniques like cyclic voltammetry to measure the comproportionation constant. researchgate.net This tunability is crucial for designing catalysts with specific redox potentials and reactivity for various chemical transformations.

Catalytic Applications in CO2 Reduction

Derivatives of 1,5-naphthyridine are employed as ligands in metal complexes designed for the catalytic reduction of carbon dioxide (CO2), a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks. nih.gov Rhenium-based catalysts, such as Re(bpy)(CO)3Br, are benchmarks for this transformation, and research has explored modifying the bipyridine (bpy) ligand to improve catalytic performance. uky.edu

Ruthenium complexes incorporating naphthyridine-based ligands have also been investigated for CO2 reduction. researchgate.net The catalytic cycle generally involves the electrochemical or photochemical reduction of the metal complex, which then binds and activates a CO2 molecule. mdpi.com For instance, cobalt-polypyridine complexes have been shown to undergo two one-electron reductions to form a catalytically active state that reacts with CO2 to form a metallocarboxylate intermediate. mdpi.com

In photocatalytic systems, a photosensitizer, such as [Ru(bpy)3]2+, absorbs light and transfers an electron to the catalyst, initiating the cycle. uky.edunih.gov A sacrificial electron donor is also required to regenerate the photosensitizer. uky.edunih.gov The efficiency and product selectivity of these catalysts are highly dependent on the ligand design and the metal center. For example, certain rhenium complexes with modified pyridyl imidazole (B134444) ligands have shown high turnover numbers (TON) and selectivity for the production of formic acid (HCO2H) over carbon monoxide (CO). uky.edu One such complex achieved a remarkable TON of 844 for HCO2H production with 86% carbon selectivity. uky.edumdpi.com

Materials Science and Organic Electronics

Development of Organic Semiconductors (n-type and p-type)

The 1,5-naphthyridine core is a versatile building block for the development of novel organic semiconductors used in electronic devices like organic field-effect transistors (OFETs). rsc.orgmdpi.com By modifying the core structure, researchers can create materials with either n-type (electron-transporting) or p-type (hole-transporting) characteristics. nih.govrsc.org

A prominent example is the use of the 1,5-naphthyridine-2,6-dione (NTD) unit. rsc.orgrsc.org Small molecules based on the NTD core, when functionalized with electron-withdrawing groups like dicyanovinyl, have demonstrated effective n-type semiconductor behavior. rsc.org For instance, the NTDT-DCV molecule exhibited a high electron mobility of up to 0.14 cm² V⁻¹ s⁻¹ in OFETs, attributed to its planar structure and well-ordered packing in thin films. rsc.org

Conversely, 4,8-substituted 1,5-naphthyridines have been synthesized and shown to possess properties suitable for both hole-transporting and electron-transporting materials. nih.govrsc.org These materials, prepared via Suzuki cross-coupling, are thermally robust and can be tailored to have specific electronic properties. nih.govrsc.org Their estimated electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) make them promising candidates for multifunctional organic semiconductors. nih.govrsc.org The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to optimizing charge injection and transport in electronic devices. nih.govrsc.org

| Compound Class | Semiconductor Type | Key Structural Unit | Reported Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| NTDT-DCV | n-type | 1,5-naphthyridine-2,6-dione (NTD) | 0.14 (electron) | rsc.org |

| NTDC-N / NTDC-N-4F | Ambipolar | 1,5-naphthyridine-2,6-dione (NTD) | 10⁻³–10⁻² | rsc.org |

| 4,8-substituted 1,5-naphthyridines | p-type / n-type potential | 1,5-naphthyridine | Not specified in OFETs | nih.govrsc.org |

Exciton-Blocking Materials for Organic Photovoltaics

In the field of organic photovoltaics (OPVs), materials based on the 1,5-naphthyridine scaffold have found applications beyond the active layer. They have been investigated as exciton-blocking materials, which are crucial components for enhancing the efficiency and stability of solar cells. nih.gov An exciton-blocking layer (EBL) is inserted between the active layer and an electrode to prevent excitons—bound electron-hole pairs generated by light absorption—from reaching the electrode and quenching non-radiatively. This ensures that more excitons dissociate into free charge carriers that can be collected as photocurrent.

Derivatives of 1,5-naphthyridine have been specifically designed for this purpose, leading to OPVs with prolonged lifetimes. nih.gov Furthermore, molecules based on the 1,5-naphthyridine-2,6-dione (NTD) core have been successfully used as acceptor materials within the photoactive layer of OPVs. rsc.org In these devices, the NTD-based molecules are blended with a polymer donor. Under optimal conditions, OPVs using NTD derivatives as acceptors have achieved power conversion efficiencies (PCEs) as high as 8.2%. rsc.org The performance of these materials is closely linked to their electronic energy levels and their ability to form well-defined morphologies when blended with a donor polymer, facilitating efficient charge separation and transport. rsc.orgmdpi.com

Components in Organic Light-Emitting Diodes (OLEDs) and Sensors

The electron-deficient characteristics of the 1,5-naphthyridine moiety have positioned it as a critical component in the design of donor-acceptor (D-A) type molecules for optoelectronic applications. In the field of Organic Light-Emitting Diodes (OLEDs), these D-A systems are particularly effective as emitters, especially those utilizing Thermally Activated Delayed Fluorescence (TADF). The 1,5-naphthyridine unit typically serves as the electron acceptor.

When combined with various electron-donating units, such as phenoxazine (B87303) or phenothiazine, the resulting TADF emitters have demonstrated remarkable performance. OLEDs fabricated with these materials have achieved high external quantum efficiencies (EQEs) of up to 29.9%. The performance of such devices is further influenced by the molecular orientation of the emitters within the device's emissive layer, which can be tuned by modifying the donor moieties attached to the naphthyridine core.

Beyond complete emitter molecules, derivatives of 1,5-naphthyridine have also been investigated as ancillary ligands in iridium(III) complexes for phosphorescent OLEDs (PHOLEDs). For instance, complexes using 1,5-naphthyridin-4-ol (B95804) derivatives as ancillary ligands have been developed as pure red emitters. These materials not only exhibit high photoluminescence quantum yields (up to 93.4% in solution) but also possess good electron mobility. OLEDs using these complexes have reached maximum EQEs exceeding 31%, with color coordinates very close to the standard red defined by the National Television System Committee. rsc.org

In the realm of chemical sensors, the inherent fluorescence of the naphthyridine scaffold is harnessed to create probes for detecting specific analytes. The development of fused polycyclic 1,6-naphthyridin-4-amines, for example, has produced compounds with notable fluorescence properties, indicating their potential as active fluorophores in sensing applications. mdpi.com

Table 1: Performance of OLEDs Incorporating 1,5-Naphthyridine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Emitter/Ligand Type | Role | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color |

|---|---|---|---|---|

| 1,5-Naphthyridine/Phenoxazine | TADF Emitter | 29.9% | 33,540 | - |

| 1,5-Naphthyridine/Phenothiazine | TADF Emitter | 25.8% | 14,480 | - |

| Iridium(III) Complex with 1,5-Naphthyridin-4-ol derivative | Phosphorescent Emitter | >31% | - | Pure Red |

Advanced Fluorescent Materials and Bioimaging Probe Development

The 1,5-naphthyridine scaffold is integral to the development of advanced fluorescent materials, particularly for biological applications. Its derivatives are used to construct sophisticated probes for bioimaging and sensing. A notable strategy involves creating "electron push-pull" type fluorophores, where the naphthyridine ring acts as the electron-withdrawing part (pull) and is paired with an electron-donating group (push).

One such study detailed a fluorescent probe based on a 1,8-naphthyridine framework designed to be amine-reactive. nih.gov This probe exhibits a large Stokes shift (over 70 nm) upon reaction with primary amines, a desirable characteristic that minimizes self-quenching. nih.gov It has been successfully applied for the selective detection of lysine, an amino acid with a free amino group, and for fluorescence bioimaging, including the labeling of proteins within the endoplasmic reticulum. nih.gov

Furthermore, fluorescent amino acids have been developed incorporating a 1,5-naphthyridin-2(1H)-one based fluorophore. nih.gov These building blocks can be incorporated into peptides and proteins for non-perturbative labeling. nih.gov They exhibit useful properties such as solvent-polarity-dependent changes in their fluorescence ratio, which allows for the ratiometric detection of biomolecular interactions. nih.gov The development of fluorescent probes extends to detecting specific cellular conditions like hypoxia. Amine-incorporated xanthene platforms have been created to function as near-infrared fluorescent probes for identifying hypoxia through the detection of nitroreductase activity. researchgate.net These probes are designed to be selective and can be targeted to specific organelles, such as mitochondria, enabling detailed cellular imaging. researchgate.net

Supramolecular Chemistry

In supramolecular chemistry, which focuses on non-covalent interactions, the 1,5-naphthyridine unit provides a rigid and predictable scaffold for building larger, functional molecular architectures.

Design of Molecular Tweezers and Selective Molecular Receptors

The defined geometry and hydrogen-bonding capabilities of the 1,5-naphthyridine skeleton make it a candidate for constructing molecular receptors designed for the selective recognition of guest molecules. While not always explicitly named "tweezers," these receptors feature open cavities or clefts that bind guests through a combination of non-covalent interactions.

Research has shown that 1,5-naphthyridine derivatives can act as potent and selective inhibitors of biological receptors, such as the transforming growth factor-beta (TGF-β) type I receptor (ALK5). Optimization of an initial screening hit led to aminothiazole and pyrazole derivatives of 1,5-naphthyridine that inhibit ALK5 autophosphorylation with high potency (IC50 values as low as 4 nM). X-ray crystallography confirmed the binding mode of these inhibitors within the receptor's active site, highlighting the scaffold's role in orienting functional groups for specific interactions.

In other work, receptors incorporating 1,8-naphthyridine units linked by dicarboxamide or tricarboxamide spacers have been designed to bind biotin (B1667282) analogues. These hosts use the N-H groups of the amides and the nitrogen atoms of the naphthyridine rings to form multiple hydrogen bonds with the guest molecule, leading to high association constants.

Exploration of Self-Assembly Host-Guest Systems

The ability of the 1,5-naphthyridine ligand to coordinate with metal ions or participate in hydrogen bonding drives its use in self-assembling systems. These systems can form discrete supramolecular structures or extended networks.

Studies have explored the interaction of 1,5-naphthyridine with palladium complexes like Pd(en)Cl₂. The geometry of 1,5-naphthyridine, with its two nitrogen atoms positioned opposite each other, gives it the potential to act as a bridging ligand, linking multiple metal centers to form larger metallacycles. While strong host-guest complexation was not observed in one specific aqueous system with Pd(en)²⁺, the study confirmed the ligand's ability to coordinate with the metal and potentially form part of a larger, self-assembled structure. nih.gov The lack of cyclization in that instance was attributed to factors within the palladium complex rather than the ligand itself. nih.gov

The formation of 3D supramolecular architectures can also be achieved through hydrogen bonding. In certain crystal structures, 1,5-naphthyridine cations have been shown to connect with anionic species via strong hydrogen bonds, giving rise to complex, self-assembled three-dimensional networks. This demonstrates the utility of the protonated 1,5-naphthyridine core as a reliable building block in crystal engineering and the design of host-guest systems.

Future Research Perspectives and Emerging Trends

Development of Novel and Efficient Synthetic Strategies for Diversification of 1,5-Naphthyridin-3-amine (B84271) Derivatives

The synthesis of the 1,5-naphthyridine (B1222797) core and its derivatives has traditionally relied on classical methods such as the Skraup and Friedländer reactions. nih.govmdpi.com While effective, these methods often require harsh conditions and offer limited substituent diversity. The future of 1,5-naphthyridine synthesis lies in the development of more efficient, versatile, and environmentally benign strategies.

Modern synthetic approaches are increasingly focusing on transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, to introduce a wide array of functional groups onto the 1,5-naphthyridine skeleton. nih.gov These methods offer greater control over regioselectivity and functional group tolerance, enabling the creation of diverse chemical libraries for biological screening and materials development.

Furthermore, there is a growing emphasis on "green" chemistry principles. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, improving yields, and reducing solvent usage in the synthesis of naphthyridine derivatives. researchgate.netrroij.comajrconline.org Flow chemistry is another promising avenue, offering advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for multi-step syntheses. researchgate.net

Future research will likely focus on the development of one-pot, multi-component reactions that can construct the 1,5-naphthyridine core with multiple points of diversity in a single synthetic operation. mdpi.com The exploration of novel catalytic systems, including photocatalysis and electrocatalysis, could also unlock new and more sustainable synthetic routes.

Table 1: Comparison of Synthetic Methodologies for 1,5-Naphthyridine Derivatives

| Methodology | Advantages | Disadvantages |

| Classical Methods (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh reaction conditions, limited functional group tolerance, often low yields. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | High efficiency, good functional group tolerance, precise control over substitution patterns. | Requires pre-functionalized substrates, potential for metal contamination. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced side reactions, lower energy consumption. | Specialized equipment required, scalability can be a challenge. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability and reproducibility. | Higher initial setup cost, potential for clogging with solid materials. |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid generation of molecular complexity. | Optimization can be complex, limited to specific reaction types. |

Application of Advanced Spectroscopic Techniques for Deeper Structural and Mechanistic Elucidation

A thorough understanding of the structure and reactivity of 1,5-naphthyridin-3-amine derivatives is crucial for the rational design of new molecules with desired properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for characterization, future research will increasingly leverage more advanced techniques for deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the complex structures of novel, highly substituted 1,5-naphthyridine derivatives. In-situ spectroscopic methods, such as reaction monitoring by NMR or IR, can provide real-time information about reaction kinetics and intermediates, leading to a more profound understanding of reaction mechanisms. This knowledge is vital for optimizing reaction conditions and developing more efficient synthetic protocols.

X-ray crystallography will continue to be the gold standard for the definitive determination of three-dimensional molecular structures in the solid state. nih.gov The detailed structural information obtained from X-ray analysis, including bond lengths, bond angles, and intermolecular interactions, is invaluable for understanding structure-property relationships and for validating computational models.

Integration of Computational Modeling with Experimental Research for Predictive Design

The synergy between computational modeling and experimental research is becoming increasingly important in modern chemical sciences. In the context of 1,5-naphthyridin-3-amine derivatives, computational tools are being employed to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds.

Density Functional Theory (DFT) calculations are being used to investigate the electronic structure, reactivity, and spectroscopic properties of 1,5-naphthyridine derivatives. nih.gov These calculations can provide insights into reaction pathways, helping to explain observed regioselectivity and reactivity patterns. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption and emission spectra, aiding in the design of new materials for optoelectronic applications.

Molecular docking is a powerful computational technique used to predict the binding orientation of small molecules to a macromolecular target, such as a protein or enzyme. malayajournal.org This approach is widely used in drug discovery to identify potential biological targets for 1,5-naphthyridine derivatives and to rationalize their structure-activity relationships (SAR). malayajournal.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity, are also being employed to build predictive models for the design of more potent therapeutic agents. ijpsonline.com

The integration of these computational methods with experimental synthesis and biological evaluation allows for a more rational and efficient approach to the discovery and development of new 1,5-naphthyridine-based compounds.

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

The 1,5-naphthyridine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. While some derivatives have well-established mechanisms of action, a significant area of future research will be the identification of novel biological targets and the elucidation of the underlying molecular pathways.

Recent studies have shown that 1,5-naphthyridine derivatives can act as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. aacrjournals.org For example, derivatives have been identified as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5) and fibroblast growth factor receptor (FGFR) kinases. nih.govaacrjournals.org The exploration of the broader kinome for novel 1,5-naphthyridine inhibitors is a promising area for future drug discovery efforts.

DNA topoisomerases are another important class of enzymes that have been targeted by 1,5-naphthyridine derivatives. nih.gov These enzymes are essential for DNA replication and repair, and their inhibition can lead to cell death, making them attractive targets for anticancer therapies. researchgate.netnih.gov Further investigation into the specific interactions between 1,5-naphthyridine compounds and different topoisomerase isoforms could lead to the development of more selective and effective anticancer agents.

Beyond cancer, the antimicrobial and antiparasitic potential of 1,5-naphthyridines continues to be an active area of research. For instance, some derivatives have shown promise as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, suggesting a multi-pronged approach to combating malaria. acs.org The identification of the specific molecular targets and pathways responsible for the observed antimicrobial and antiparasitic activities will be crucial for the development of new and effective treatments for infectious diseases.

Innovations in 1,5-Naphthyridine-Based Materials for Advanced Technological Applications

The unique electronic properties of the 1,5-naphthyridine ring system make it an attractive building block for the development of novel organic materials with applications in electronics and optoelectronics. The electron-deficient nature of the 1,5-naphthyridine core allows it to function as an n-type semiconductor, a class of materials that is essential for the fabrication of various organic electronic devices.

A significant area of innovation is the design and synthesis of 1,5-naphthyridine-based materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net By functionalizing the 1,5-naphthyridine core with various electron-donating and electron-accepting groups, it is possible to tune the emission color and improve the efficiency of OLED devices. rsc.org Some 1,5-naphthyridine derivatives have been investigated as thermally activated delayed fluorescence (TADF) emitters, which can achieve high quantum efficiencies in OLEDs. researchgate.netacs.org

In addition to OLEDs, 1,5-naphthyridine-based compounds are being explored for use in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.orgrsc.org The ability to systematically modify the structure of 1,5-naphthyridine derivatives allows for the fine-tuning of their electronic properties, such as their energy levels and charge carrier mobilities, to optimize their performance in these devices. researchgate.net

Future research in this area will likely focus on the development of new 1,5-naphthyridine-based polymers and dendrimers with enhanced stability, processability, and performance. The exploration of 1,5-naphthyridine-containing metal-organic frameworks (MOFs) could also lead to new materials with interesting catalytic, sensing, and gas storage properties.

Q & A

Q. What are the standard synthetic protocols for 1,5-Naphthyridin-3-amine dihydrochloride, and how are reaction conditions optimized?

The compound is synthesized via ammonolysis of halogenated precursors. For example, 3-bromo-1,5-naphthyridine reacts with aqueous ammonia (NHOH) in the presence of CuSO·5HO under sealed conditions at 40°C for 40 hours, yielding 1,5-naphthyridin-3-amine (75% yield) . Optimization involves adjusting reaction time, temperature, and catalyst loading. Solvent choice (e.g., ethanol or water) and inert atmospheres minimize side reactions. Purity is confirmed via NMR and mass spectrometry .

Q. How is the structural integrity of 1,5-Naphthyridin-3-amine dihydrochloride validated in research settings?

Characterization relies on spectral analysis:

- NMR : H and C NMR confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., CHN·2HCl, MW 233.08 g/mol) .

- X-ray crystallography (if applicable) resolves crystal packing and hydrogen-bonding patterns. Contradictions in spectral data should prompt re-evaluation of synthetic steps or impurity profiles .

Q. What are the stability and storage requirements for this compound?

The dihydrochloride salt enhances stability and solubility. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, heat (>40°C), or strong oxidizers. Shelf life is typically 24 months when stored properly .